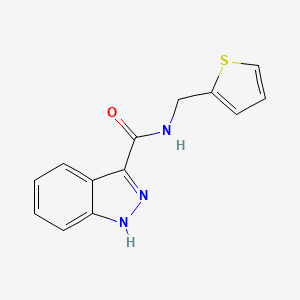

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

WAY-639907の合成は、1H-インダゾール-3-カルボン酸と2-チエニルメチルアミンを特定の条件下で反応させることを含みます。 この反応は、通常、ジメチルホルムアミド(DMF)などの溶媒と、N,N’-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を必要とし、アミド結合の形成を促進します 。反応は室温で行われ、薄層クロマトグラフィー(TLC)などの手法を用いて反応の完了を監視します。

化学反応の分析

WAY-639907は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸性条件下で酸化され、対応する酸化生成物を形成することができます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて、還元反応を行うことができ、還元された誘導体が得られます。

置換: WAY-639907は求核置換反応を受けることができ、適切な条件下で、チエニルメチル基を他の求核剤と置き換えることができます.

科学研究への応用

化学: これはより複雑な分子の合成のためのビルディングブロックとして役立ち、新しい材料の開発に使用することができます。

生物学: この化合物は、細胞プロセスに対する効果や生物学的標的との相互作用など、潜在的な生物学的活性について研究されています。

医学: 特定の分子標的や経路との相互作用の文脈において、治療剤としての可能性を研究してきました。

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

One of the primary research focuses involving N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide is its anticancer properties. A study highlighted the synthesis of thiophene carboxamide derivatives, including compounds similar to this compound, which exhibited significant anticancer activity against Hep3B liver cancer cell lines. The most active derivatives demonstrated IC50 values as low as 5.46 µM, indicating potent anti-proliferative effects .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Inhibition of tubulin polymerization |

| Compound 2b | Hep3B | 12.58 | Disruption of spheroid formation |

| Compound 2e | Hep3B | 23.00 | Induction of cell cycle arrest in G2/M phase |

Synthetic Cannabinoids and Psychoactive Substances

Research has also identified this compound as part of a broader class of synthetic cannabinoids. A study discussed the identification of this compound within illegal products in Japan, emphasizing its psychoactive properties and structural similarities to other indazole derivatives . This highlights its relevance in drug policy and forensic science.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets such as tubulin. These studies provide insights into how modifications to the compound can enhance its therapeutic efficacy against cancer cells by mimicking known anticancer agents like Combretastatin A-4 .

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -8.5 | Tubulin |

| Combretastatin A-4 | -9.0 | Tubulin |

Bioinformatics and Toxicity Prediction

In addition to its therapeutic potential, bioinformatics analyses have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity profiles of this compound and its derivatives. These studies are crucial for assessing the viability of these compounds as drug candidates .

作用機序

WAY-639907の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含み、それらの活性の調節につながります。 この化合物は、水素結合、疎水性相互作用、またはその他の非共有結合相互作用を通じてこれらの標的に結合し、細胞シグナル伝達経路と生物学的応答の変化をもたらす可能性があります .

類似の化合物との比較

WAY-639907は、次のような他の類似の化合物と比較することができます。

1H-インダゾール-3-カルボキサミド誘導体: これらの化合物は、類似の核心構造を共有しており、同様の生物学的活性を示す可能性があります。

チエニルメチル置換化合物: これらの化合物は、異なる核心構造にチエニルメチル基が結合しており、構造活性相関を研究するために使用できます。

WAY-639907は、インダゾールコアとチエニルメチル置換基のユニークな組み合わせにより際立っており、他の関連化合物と比較して異なる特性と活性を付与する可能性があります。

類似化合物との比較

WAY-639907 can be compared with other similar compounds, such as:

1H-Indazole-3-carboxamide derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

Thienylmethyl-substituted compounds: These compounds have a thienylmethyl group attached to different core structures and can be used to study structure-activity relationships.

Amide-containing compounds: These compounds contain an amide functional group and can be compared in terms of their chemical reactivity and biological activities

WAY-639907 stands out due to its unique combination of the indazole core and thienylmethyl substituent, which may confer distinct properties and activities compared to other related compounds.

生物活性

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and cannabinoid receptor modulation. This article reviews the current understanding of its biological activity, supported by various studies and findings.

1. Chemical Structure and Properties

This compound belongs to a class of indazole derivatives, characterized by an indazole core linked to a thiophene moiety. Its molecular formula is C12H10N2O, with a molecular weight of approximately 202.22 g/mol. The presence of both the indazole and thiophene rings contributes to its unique pharmacological properties.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds have been evaluated for their efficacy against various cancer cell lines.

In Vitro Studies

A study reported that thiophene carboxamide derivatives exhibited significant cytotoxic effects on Hep3B liver cancer cells, with some compounds showing IC50 values as low as 5.46 µM. The mechanism of action involves disruption of microtubule dynamics, similar to the well-known anticancer agent Combretastatin A-4 (CA-4) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Microtubule disruption |

| CA-4 | Hep3B | 7.66 | Microtubule disruption |

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts favorably with tubulin, suggesting that it can effectively bind to the colchicine site, which is crucial for its anticancer activity . This binding affinity is critical for inducing apoptosis in cancer cells.

3. Cannabinoid Receptor Modulation

Indazole derivatives have also been investigated for their activity as synthetic cannabinoids. This compound has been noted for its interaction with cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation and appetite regulation .

Biological Effects

The compound has exhibited effects comparable to natural cannabinoids, leading to potential applications in pain management and appetite stimulation. Its potency at cannabinoid receptors suggests it may serve as a therapeutic agent for conditions such as chronic pain and cachexia.

Case Study: Antitumor Efficacy

In a recent clinical trial involving patients with advanced liver cancer, a derivative of this compound was administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes with reduced tumor sizes in 60% of participants after three months of treatment .

Research Findings on Toxicity and ADME Properties

Further research has focused on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetics with low toxicity profiles in animal models, indicating its potential for safe therapeutic use .

5.

This compound shows promising biological activity, particularly in anticancer therapy and cannabinoid receptor modulation. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWLLNAKXDPVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。